6-Bromoisoquinoline-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoisoquinoline-1,3-diol is a chemical compound identified by the CAS number 1956382-48-1. . This compound belongs to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. Isoquinolines are known for their stability against chemical attack and their presence in various natural products and biologically active agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromoisoquinoline-1,3-diol can be achieved through a multi-step process. The first step involves the synthesis of 6-bromoisoquinoline from isoquinoline and bromine. The second step is the formation of 6-bromoisoquinoline-1,3-dione from 6-bromoisoquinoline and potassium permanganate.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the compound is provided with comprehensive characterization data in accordance with regulatory guidelines, making it suitable for use in analytical method development, method validation, and quality control applications .
Chemical Reactions Analysis
Types of Reactions
6-Bromoisoquinoline-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate for oxidation reactions.
Reducing agents: Various reducing agents can be used depending on the desired product.
Nucleophiles: For substitution reactions, nucleophiles such as organolithiums and organomagnesiums are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-bromoisoquinoline-1,3-dione.
Scientific Research Applications
6-Bromoisoquinoline-1,3-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Medicine: Research into its potential therapeutic effects and mechanisms of action.
Industry: Utilized in analytical method development, method validation, and quality control applications.
Mechanism of Action
The mechanism of action of 6-Bromoisoquinoline-1,3-diol involves its interaction with molecular targets and pathways. As an isoquinoline derivative, it may interact with various enzymes and receptors, influencing biological processes. The specific molecular targets and pathways involved are not extensively documented .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Bromoisoquinoline-1,3-diol include other isoquinoline derivatives such as:
6-Bromoisoquinoline: A precursor in the synthesis of this compound.
Isoquinoline: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its specific substitution pattern, which includes a bromine atom and hydroxyl groups at positions 1 and 3. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
6-bromo-1-hydroxy-2H-isoquinolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-4H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEBOIFHNCJKDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2C=C1Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.